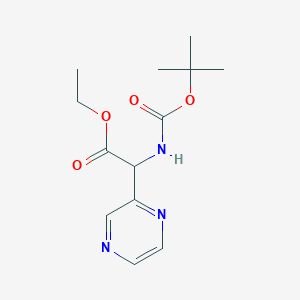

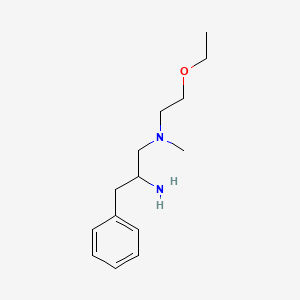

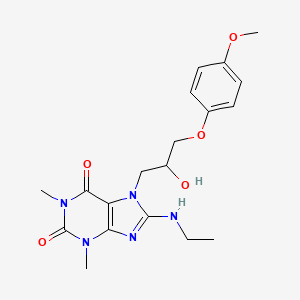

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzofuran and pyrrolone are common in the literature, suggesting that this compound may also possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield various functionalized heterocycles. For instance, a four-step reaction sequence was used to synthesize a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, starting from o-alkyl derivative of salicyaldehyde and proceeding through a series of condensation and coupling reactions . Similarly, a one-pot synthesis approach was described for the creation of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, involving the reaction of an enamine with an arenesulfonyl isocyanate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . In some cases, X-ray crystallography has been used to confirm the structure . The presence of benzofuran and pyrrolone units within these molecules is indicative of a complex molecular architecture that may exhibit restricted rotation around certain bonds, leading to dynamic behavior in solution .

Chemical Reactions Analysis

The compounds related to the one have been shown to participate in various chemical reactions. For example, the synthesis of different heterocycles using a benzofuran derivative involved treatment with aryldiazonium chloride and subsequent reactions with various nucleophiles, leading to the formation of different heterocyclic structures . This suggests that the compound may also be amenable to a range of chemical transformations, potentially yielding a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds exhibit a range of antimicrobial and antioxidant activities . The antimicrobial activity was assessed using the well plate method, and the antioxidant efficacy was compared to standard butylated hydroxy anisole (BHA) . These findings suggest that the compound may also possess similar properties, which could be of interest in pharmaceutical and medicinal chemistry research.

Scientific Research Applications

Material Science Applications

A systematic approach to solvent selection based on cohesive energy densities in molecular bulk heterojunction systems was explored by Walker et al. (2011). The study measured the solubilities of related compounds in a series of solvents, utilizing these measurements to calculate the Hansen solubility parameters. This research is relevant for understanding the solubility properties of complex organic compounds, including those similar to the 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one, for applications in electronic devices and material science. (Bright Walker et al., 2011).

Synthetic Chemistry and Medicinal Applications

Significant advancements in synthetic chemistry and pharmacology have been made through the study of benzofuran-morpholinomethyl-pyrazoline hybrids as vasorelaxant agents by Hassan et al. (2014). This research synthesized a new class of compounds, demonstrating significant vasodilatory properties in precontracted thoracic aortic rings of rats. Such studies contribute to the development of novel therapeutic agents, indicating the potential medical applications of complex compounds similar to 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one in cardiovascular diseases. (G. S. Hassan et al., 2014).

Antimicrobial and Antioxidant Research

The functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds have been investigated for their antimicrobial and antioxidant activities. This research, conducted by Rangaswamy et al. (2017), synthesized a new class of compounds showing significant biological activities. Studies like this highlight the potential of complex organic molecules, akin to 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one, in developing new antimicrobial and antioxidant agents. (J. Rangaswamy et al., 2017).

properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c28-23(20-16-18-8-4-5-9-19(18)32-20)21-22(17-6-2-1-3-7-17)27(25(30)24(21)29)11-10-26-12-14-31-15-13-26/h1-9,16,22,29H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKBOVKVBMQDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)